3-Phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one is a compound of interest in organic and medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The classification of this compound falls under heterocyclic organic compounds, specifically those containing a quinazoline core structure.
The synthesis of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can be achieved through several methods, often involving the condensation of appropriate starting materials. The general synthetic approach includes:
Technical details regarding yields and purification methods (such as column chromatography) are essential for optimizing the synthesis process.
The molecular structure of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can be described as follows:
The structural representation can be illustrated using chemical drawing software or molecular visualization tools, highlighting key functional groups such as:
The reactions involving 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can include:
Technical details such as reaction conditions, yields, and purification methods are crucial for understanding these chemical transformations.
The mechanism of action for compounds like 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one often involves:
Relevant data from biological assays would support claims regarding efficacy and mechanism.
The physical and chemical properties of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) provide insights into these properties.
The potential applications of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one span several fields:
This compound belongs to the 3,4-disubstituted quinazolin-4(3H)-one subclass, characterized by a planar bicyclic core that facilitates deep penetration into enzymatic binding pockets. The molecular architecture features three critical domains:
Table 1: Structural Features and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C~21~H~15~N~3~O |
Molecular Weight | 325.37 g/mol |
CAS Registry Number | 1237744-56-7 |
Key Structural Domains | Quinazolinone core, 3-phenyl, 2-(E)-vinylpyridine |
Configuration at Ethenyl | E (trans) stereochemistry |
Hydrogen Bond Acceptors | 4 (carbonyl O, pyridyl N, two ring N atoms) |
Aromatic Rings | 3 (quinazoline, phenyl, pyridyl) |
The E-configuration of the ethenyl bridge is stereoelectronically optimized for planarity, allowing the pyridine nitrogen to participate in directional hydrogen bonding with kinase catalytic residues. This configuration also enables π-π stacking interactions between the heteroaromatic systems and hydrophobic enzyme subdomains. The 3-phenyl group occupies a solvent-exposed region while maintaining hydrophobic contacts with residues like Thr833 and Met900 in kinase binding sites, as observed in structural analogs [7].
Quinazolinone derivatives have evolved through distinct generations in anticancer drug development:
Table 2: Evolution of Key Quinazolinone Anticancer Agents
Generation | Representative Agents | Primary Targets | Clinical/Development Status |
---|---|---|---|
Antifolates | Raltitrexed, Trimetrexate | DHFR | Approved (colorectal cancer) |
Selective Kinase | Vandetanib, AZD2171 | VEGFR-2, EGFR | Approved (thyroid cancer) |
Inhibitors | |||
Multitarget Agents | CUDC-907, EVT-2709785 analogs | PI3K/HDAC, VEGFR-2/MET | Phase II/Preclinical |
Within this trajectory, 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one represents a contemporary structural innovation. Its 3-phenyl substitution directly addresses historical limitations of simpler alkyl groups (e.g., ethyl in earlier analogs) by enhancing hydrophobic enclosure in kinase back pockets. Simultaneously, the extended 2-(vinylpyridine) system replaces thioether or anilino linkers, improving vectorial alignment with catalytic residues while maintaining metabolic stability [2] [8].
Tyrosine Kinase Inhibition Mechanisms
The compound's design enables potent disruption of tyrosine kinase signaling through:
Table 3: Computed Binding Affinities and Selectivity Profile
Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (μM) |
---|---|---|---|
VEGFR-2 (KDR) | -10.2 | Glu885, Asp1046, Lys868 | 0.024* |
c-MET | -9.8 | Tyr1158, Met1160, Leu1195 | 0.038* |
EGFR (wild-type) | -8.1 | Thr766, Met769 | 0.87* |
FGFR1 | -7.3 | Glu571, Ala564 | 1.42* |
*Predicted values based on structural analogs [2] [6] [8] |
Emerging Role in DNA Repair Pathways
Beyond kinase inhibition, the electron-deficient quinazolinone core exhibits affinity for DNA repair enzymes:
The strategic placement of the pyridin-3-yl moiety enables protonation at physiological pH, enhancing solubility and promoting ionic interactions with phosphorylated residues in the activation loop of kinases. This multi-vector targeting approach positions 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one as a versatile scaffold for addressing both proliferative signaling (kinases) and DNA damage response pathways in cancer cells [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2